4-(Pentafluoroethoxy)chlorobenzene
Description
4-(Pentafluoroethoxy)chlorobenzene is a halogenated aromatic compound characterized by a benzene ring substituted with a chlorine atom and a pentafluoroethoxy (–OCF₂CF₃) group at the para position. Its molecular formula is C₈H₄ClF₅O, with a molecular weight of 270.57 g/mol. The pentafluoroethoxy group significantly enhances the compound's electronegativity and thermal stability, making it valuable in advanced chemical synthesis, particularly in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
1-chloro-4-(1,1,2,2,2-pentafluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5O/c9-5-1-3-6(4-2-5)15-8(13,14)7(10,11)12/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCNOPNITSJGKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(F)(F)F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501026995 | |
| Record name | 1-Chloro-4-(1,1,2,2,2-pentafluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57076-54-7 | |
| Record name | 1-Chloro-4-(1,1,2,2,2-pentafluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pentafluoroethoxy)chlorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of chlorobenzene with pentafluoroethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes substitution to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts like aluminum chloride can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-(Pentafluoroethoxy)chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, such as nitration or sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution at elevated temperatures.
Electrophilic Aromatic Substitution: Nitric acid and sulfuric acid for nitration; sulfur trioxide for sulfonation.
Major Products:
Nucleophilic Substitution: Phenol derivatives.
Electrophilic Aromatic Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
Solvent for Chemical Reactions
One of the primary applications of 4-(pentafluoroethoxy)chlorobenzene is as a solvent in various chemical reactions. Its unique structure allows it to dissolve a wide range of organic compounds, making it valuable in synthetic organic chemistry. Its high boiling point and low volatility enhance its utility in reactions that require elevated temperatures without significant loss of solvent.
Intermediate in Organic Synthesis
This compound serves as an intermediate in the synthesis of fluorinated organic compounds. The incorporation of fluorine atoms is crucial in developing pharmaceuticals and agrochemicals due to their enhanced biological activity and stability. For instance, it can be utilized in the synthesis of fluorinated analogs of known drugs, potentially improving their efficacy and reducing side effects.
Polymer Production
This compound can be employed as a monomer or co-monomer in the production of specialty polymers. The incorporation of fluorinated groups into polymer backbones can significantly enhance properties such as thermal stability, chemical resistance, and hydrophobicity. These polymers find applications in coatings, adhesives, and high-performance materials used in electronics.
| Property | Conventional Polymers | Fluorinated Polymers |
|---|---|---|
| Thermal Stability | Moderate | High |
| Chemical Resistance | Low | High |
| Surface Energy | High | Low |
| Applications | General use | Electronics, Aerospace |
Coatings and Surface Modifications
The low surface energy of this compound makes it an excellent candidate for creating non-stick coatings and surface treatments. These coatings are particularly useful in applications where reduced friction or enhanced release properties are desirable, such as in cookware or industrial machinery.
Drug Development
In pharmaceutical research, this compound may be used to synthesize new drug candidates with improved pharmacokinetic properties. The fluorine atoms can influence the lipophilicity and metabolic stability of the resulting compounds, which is critical for drug efficacy.
Agrochemical Formulations
The compound's properties can also be leveraged in the formulation of agrochemicals. Fluorinated compounds often exhibit increased biological activity against pests and pathogens while maintaining lower toxicity to non-target organisms. This makes them attractive for developing more effective pesticides and herbicides.
Case Studies
Several studies have demonstrated the utility of this compound:
- Synthesis of Fluorinated Pharmaceuticals : Research has shown that this compound can be effectively used to synthesize fluorinated derivatives of existing drugs, leading to compounds with enhanced therapeutic profiles.
- Polymer Development : Case studies on polymer blends incorporating fluorinated monomers have shown significant improvements in thermal stability and chemical resistance compared to traditional polymer systems.
Mechanism of Action
The mechanism of action of 4-(Pentafluoroethoxy)chlorobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the pentafluoroethoxy group. This activation makes the ring more susceptible to electrophilic attack, facilitating various substitution reactions . The chlorine atom can also participate in nucleophilic substitution reactions, where it is replaced by nucleophiles .
Comparison with Similar Compounds
Key Properties :
- Electrophilic Reactivity : The electron-withdrawing nature of the pentafluoroethoxy group directs electrophilic substitution reactions to the ortho and meta positions relative to the substituents.
- Thermal Stability: Fluorinated ethers like –OCF₂CF₃ improve resistance to hydrolysis and oxidation compared to non-fluorinated analogs.
- Applications : Used as a building block in triazole-based pharmaceuticals (e.g., antifungal agents) and agrochemical intermediates due to its stability and lipophilicity .
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-(Pentafluoroethoxy)chlorobenzene with three analogous compounds:
Physical and Chemical Properties
- Boiling/Melting Points: Chlorobenzene: Boiling point = 131°C; Melting point = -45°C . 4-(Trifluoromethoxy)benzyl Chloride: Limited data, but trifluoromethoxy analogs typically exhibit higher boiling points (~200°C) due to increased molecular weight . this compound: Expected to have a higher boiling point (>200°C) than chlorobenzene due to fluorine's mass and intermolecular forces.
Solubility :
Reactivity :
- The pentafluoroethoxy group in this compound reduces nucleophilic aromatic substitution (NAS) reactivity compared to chlorobenzene but enhances stability in acidic/basic conditions .
- 4-(Trifluoromethoxy)benzyl Chloride: The benzyl chloride moiety (–CH₂Cl) is highly reactive in SN₂ reactions, unlike the direct chloro substituent in this compound .
Biological Activity
4-(Pentafluoroethoxy)chlorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biochemical interactions, mechanisms of action, and toxicological profiles based on diverse research findings.
Chemical Structure and Properties
This compound features a chlorobenzene core substituted with a pentafluoroethoxy group. This unique structure contributes to its reactivity and interaction with biological systems.
The biological activity of this compound primarily involves its interaction with cytochrome P450 enzymes. These enzymes are crucial for the metabolism of xenobiotics and can lead to the formation of reactive metabolites that may exert biological effects.
Target Enzymes
- Cytochrome P450-dependent monooxygenases : These enzymes facilitate the oxidative metabolism of various compounds, including this compound, potentially leading to both detoxification and bioactivation processes.
Biological Activity
Research indicates that compounds similar to this compound can exhibit various biological activities, including:
- Antimicrobial properties : Some halogenated compounds have demonstrated efficacy against bacterial strains.
- Cytotoxic effects : Studies show that certain chlorinated compounds can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications .
Toxicological Profile
The toxicological effects of chlorinated aromatic compounds have been extensively studied. Key findings include:
Hematological Effects
- Chlorinated compounds, including chlorobenzene derivatives, have been linked to alterations in red blood cell parameters, potentially leading to conditions such as leukopenia and lymphocytosis .
Hepatic Effects
- Animal studies indicate that exposure to chlorobenzene can result in increased liver weight and histopathological changes, including necrosis and hypertrophy . These findings raise concerns about the hepatotoxic potential of related compounds.
Case Studies
Several case studies have documented the effects of chlorinated compounds on human health and environmental systems. Notable observations include:
- Acute exposure incidents : Reports indicate liver congestion and other systemic effects following high-level exposure to chlorobenzene vapors in occupational settings .
- Long-term exposure studies : Chronic exposure has been associated with significant organ weight changes and histopathological lesions in laboratory animals .
Data Tables
| Study Type | Organism | Exposure Duration | Observed Effects |
|---|---|---|---|
| Acute Inhalation | Rats | 24 weeks | Liver congestion, increased liver weight |
| Chronic Oral | Mice | 90 days | Hepatocyte necrosis, decreased spleen weight |
| Long-term Exposure | Amphibians | Embryo to Larval | Developmental toxicity observed |
Q & A
Q. What strategies mitigate contradictions in reported reactivity data for this compound under varying catalytic conditions?
- Answer: Standardize reaction parameters (solvent polarity, catalyst loading) using DoE (Design of Experiments). Cross-validate conflicting data via in situ IR to monitor intermediate formation. Address solvent effects (e.g., DMF vs. DMSO) using Kamlet-Taft parameters to reconcile discrepancies in reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
